molecular formula C22H24N6O2 B2976336 2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176202-23-4

2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2976336
CAS No.: 2176202-23-4
M. Wt: 404.474
InChI Key: FANZXDXFGQBUQJ-UHFFFAOYSA-N
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Description

2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic small molecule of significant interest in pharmacological research, particularly in the field of kinase inhibition. Its core structure, featuring a dihydropyridazinone scaffold linked to a 1,2,4-triazole moiety, is a characteristic feature of many potent kinase inhibitors. The 1,2,4-triazole group is known to act as a bioisostere for the purine ring of ATP, enabling competitive binding at the kinase's active site [https://pubs.acs.org/doi/10.1021/jm3016996]. This compound is primarily investigated for its potential role in modulating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cascade involved in cytokine-mediated immune response, hematopoiesis, and inflammation [https://www.nature.com/articles/nrd.2018.167]. Researchers utilize this compound to elucidate the complex mechanisms of JAK-STAT signal transduction and to explore its therapeutic potential in preclinical models of autoimmune diseases and hematological malignancies. The unique 1-phenylcyclopropanecarbonyl-piperidine component is engineered to enhance selectivity and pharmacokinetic properties, making it a valuable chemical probe for structure-activity relationship (SAR) studies. This product is intended for research applications in cell-based assays, enzymatic studies, and other in vitro experiments. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-20-7-6-19(28-16-23-15-24-28)25-27(20)14-17-8-12-26(13-9-17)21(30)22(10-11-22)18-4-2-1-3-5-18/h1-7,15-17H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZXDXFGQBUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties due to the presence of the triazole and dihydropyridazine components.

Chemical Structure

The chemical structure can be summarized as follows:

  • Molecular Formula: C21H29N5O
  • Key Functional Groups:
    • Piperidine ring
    • Cyclopropane carbonyl group
    • 1,2,4-triazole moiety
    • Dihydropyridazine structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structural features have shown significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL, indicating promising efficacy against pathogenic microorganisms .

CompoundMIC (µg/mL)Target Organism
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus
Compound C125Escherichia coli

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. For instance, compounds related to the triazole family have demonstrated cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). IC50 values for these compounds can range significantly, with some derivatives showing IC50 values as low as 6.2 µM against HCT-116 cells .

Cancer Cell LineIC50 (µM)Reference
HCT-1166.2
MCF-727.3

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial proliferation and cancer cell growth. Triazoles are known to interfere with fungal cell membrane synthesis and have been implicated in the inhibition of certain kinases involved in cancer progression.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, it was found that modifications on the sulfur atom in related compounds did not significantly alter their antimicrobial activity but provided insights into structure–activity relationships (SAR). This suggests that while structural variations can influence potency, core structural elements are critical for maintaining biological efficacy .

Comparison with Similar Compounds

Key Structural Analogues Identified

1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone Structural Differences: Replaces the dihydropyridazinone core with a triazolo-pyridazine system and introduces a quinoline substituent.

2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

  • Structural Differences : Substitutes the triazole group with pyrazole and replaces the phenylcyclopropanecarbonyl with a 2-methylpropyl chain.
  • Implications : Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower target affinity but improve solubility. The branched alkyl chain (vs. cyclopropane) could reduce steric hindrance, altering binding pocket interactions .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Advantages
Target Compound C₂₃H₂₆N₆O₂ 442.5 g/mol 1H-1,2,4-triazol-1-yl, phenylcyclopropane Metabolic stability, H-bond capacity
1-(3-(Quinolin-6-ylmethyl)-...)ethanone C₂₃H₁₈N₆O 406.4 g/mol Triazolo-pyridazine, quinoline Enhanced lipophilicity
2-{[1-(2-Methylpropyl)...} C₁₇H₂₅N₅O 315.4 g/mol Pyrazole, 2-methylpropyl Improved solubility

Methodological Considerations for Similarity Assessment

The comparison of compound similarity relies on molecular descriptors (e.g., fingerprints, 3D shape) and bioactivity data. However, the absence of explicit pharmacological data for the target compound limits direct functional comparisons. Methods such as Tanimoto coefficient analysis or pharmacophore mapping (as discussed in ) could quantify structural overlap but require computational validation.

Critical Observations

  • Triazole vs. Pyrazole : Triazole’s additional nitrogen atom may enhance binding to metalloenzymes (e.g., kinases or cytochrome P450 isoforms) compared to pyrazole .
  • Cyclopropane vs.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on controlled copolymerization techniques, as demonstrated in analogous piperidine-pyridazine systems. For example, adjusting reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) can minimize side reactions. Evidence from polycationic dye-fixative syntheses suggests that stepwise addition of monomers (e.g., CMDA and DMDAAC) under nitrogen atmosphere enhances reproducibility . Additionally, purification via column chromatography using gradients of ethyl acetate and hexane (3:1 to 1:1) is effective for isolating intermediates .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR should confirm the presence of the 1,2,4-triazole moiety (δ 8.5–9.0 ppm) and the cyclopropane ring (δ 1.2–1.8 ppm). X-ray crystallography, as applied to structurally similar pyridazinones, can resolve stereochemical ambiguities . FT-IR analysis of carbonyl stretches (1650–1750 cm1^{-1}) verifies the cyclopropanecarbonyl group .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound’s hydrolytic sensitivity (noted in piperidine-carboxylic acid analogs) requires storage under inert gas (argon) at −20°C. Lyophilization is recommended for long-term stability. Monitor degradation via HPLC using a C18 column (acetonitrile/water, 0.1% TFA) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Focus on modifying the 1-phenylcyclopropane and triazole moieties. For example:

  • Replace the cyclopropane with bicyclic systems (e.g., norbornane) to assess steric effects.
  • Substitute the triazole with tetrazole or imidazole to probe hydrogen-bonding interactions.
    Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (AutoDock Vina) to correlate structural changes with activity. Prior SAR studies on CRF-1 receptor antagonists provide a template for iterative design .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer : Employ a tiered analytical approach:

  • Solubility : Compare results from shake-flask (pH 7.4 PBS) versus biorelevant media (FaSSIF/FeSSIF). Discrepancies may arise from micelle formation in intestinal fluids.
  • Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish passive diffusion from active transport. Cross-validate with in vivo pharmacokinetics in rodent models, adjusting for metabolic stability (e.g., CYP450 profiling) .

Q. What experimental approaches are recommended to assess the compound’s in vivo efficacy and toxicity?

  • Methodological Answer :

  • Efficacy : Use a xenograft mouse model (e.g., human cancer cell lines) with daily oral dosing (10–50 mg/kg). Monitor tumor regression via bioluminescence imaging.
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. For mechanistic insights, perform transcriptomic profiling (RNA-seq) to identify off-target pathways .

Data Analysis and Validation

Q. How should researchers address variability in biological assay results for this compound?

  • Methodological Answer : Standardize protocols using Z’-factor validation (>0.5 indicates robust assays). For cell-based assays, include positive controls (e.g., staurosporine for cytotoxicity) and normalize data to vehicle-treated groups. Use ANOVA with post-hoc Tukey tests to distinguish batch effects .

Q. What computational tools are suitable for predicting the compound’s metabolic pathways?

  • Methodological Answer : Use ADMET Predictor™ or Schrödinger’s QikProp to identify probable Phase I/II metabolism sites (e.g., hydroxylation of the piperidine ring or glucuronidation of the triazole). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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